molecular formula C16H15NO4S B3919288 (Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate

(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate

Cat. No.: B3919288
M. Wt: 317.4 g/mol
InChI Key: GWJJNLNEEYIQFV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate is a complex organic compound featuring a thiophene ring and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of thiophene-2-carbaldehyde with 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process may also include purification steps like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its effects at the cellular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde derivatives
  • 4-Methoxybenzoic acid derivatives
  • Other (Z)-configured compounds with similar structural motifs

Uniqueness

(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate is unique due to its specific combination of functional groups and structural configuration

Properties

IUPAC Name

[(Z)-(1-oxo-1-thiophen-2-ylbutan-2-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-3-13(15(18)14-5-4-10-22-14)17-21-16(19)11-6-8-12(20-2)9-7-11/h4-10H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJNLNEEYIQFV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOC(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC(=O)C1=CC=C(C=C1)OC)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate
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(Z)-[1-Oxo-1-(thiophen-2-YL)butan-2-ylidene]amino 4-methoxybenzoate

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